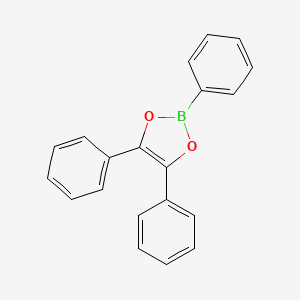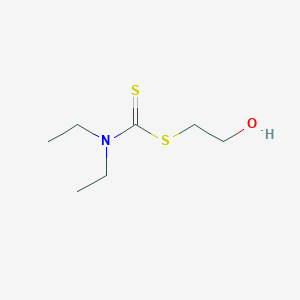
2-Hydroxyethyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl diethylcarbamodithioate is an organosulfur compound with the chemical formula C7H15NOS2. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a chelating agent and has significant roles in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} ] This reaction yields sodium diethylcarbamodithioate, which can then be reacted with 2-chloroethanol to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Applications De Recherche Scientifique
2-Hydroxyethyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of rubber and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl diethylcarbamodithioate involves its ability to chelate metal ions. This chelation process is crucial in various biochemical and industrial applications. The compound binds to metal ions through its sulfur atoms, forming stable complexes that can be used in various reactions and processes.
Comparaison Avec Des Composés Similaires
- Sodium diethylcarbamodithioate
- Diethylamine
- Carbon disulfide
Comparison: 2-Hydroxyethyl diethylcarbamodithioate is unique due to the presence of the hydroxyl group, which enhances its reactivity and versatility in chemical reactions. Compared to sodium diethylcarbamodithioate, it offers additional functional groups that can participate in further chemical modifications, making it more valuable in complex synthetic pathways.
Propriétés
Numéro CAS |
5347-18-2 |
|---|---|
Formule moléculaire |
C7H15NOS2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
2-hydroxyethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H15NOS2/c1-3-8(4-2)7(10)11-6-5-9/h9H,3-6H2,1-2H3 |
Clé InChI |
KEYLKRQZGDXERN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


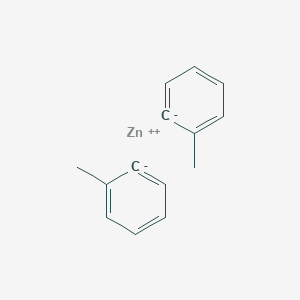
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
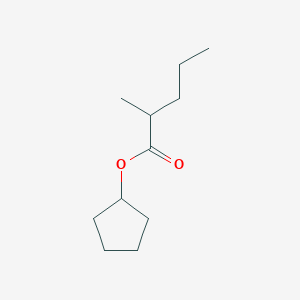
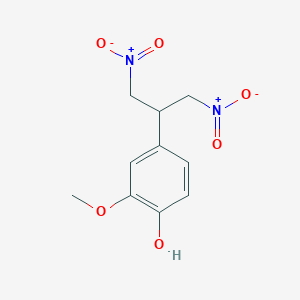
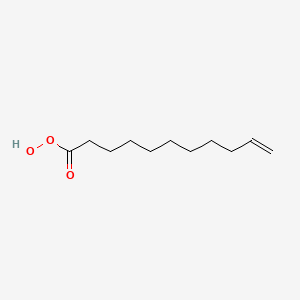
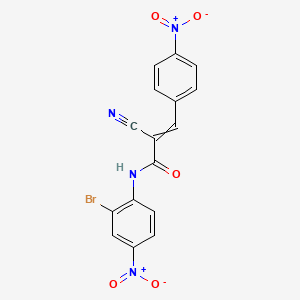

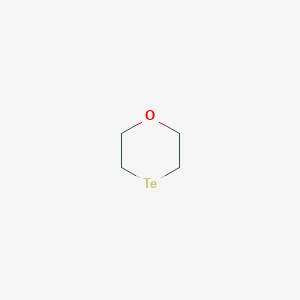
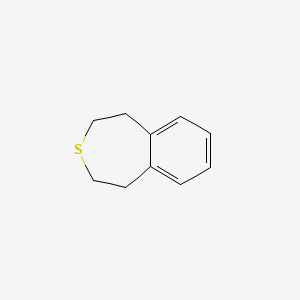

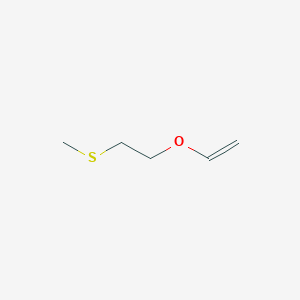
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
